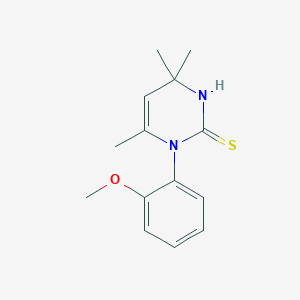
2,3,6-Trifluorotoluene (Methyl D3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,6-Trifluorotoluene, also known as Methyl D3, is an organic compound with the formula of C6H5CF3 . This colorless fluorocarbon is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals .
Synthesis Analysis
For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . The reaction can be represented as: PhX + CF3I → PhCF3 (where X = I, Br) . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .Molecular Structure Analysis
The molecular formula of 2,3,6-Trifluorotoluene is C6H5CF3 . Its average mass is 146.110 Da and its monoisotopic mass is 146.034332 Da .Chemical Reactions Analysis
Trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . It is useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .Physical And Chemical Properties Analysis
2,3,6-Trifluorotoluene is a colorless liquid with an aromatic odor . It has a density of 1.19 g/mL at 20 °C, a melting point of -29.05 °C, and a boiling point of 103.46 °C . It is soluble in ether, benzene, ethanol, and acetone, and miscible in n-heptane and CCl4 .Safety and Hazards
2,3,6-Trifluorotoluene is classified as a highly flammable liquid and vapor . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Future Directions
properties
IUPAC Name |
1,2,4-trifluoro-3-(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRWIKZIXEYRM-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluorotoluene (Methyl D3) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2683493.png)
![7-methyl-3,7-diphenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2683494.png)


![Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate](/img/structure/B2683497.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2683499.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683500.png)
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2683504.png)
![N-[4-(5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ylamino)-phenyl]-acetamide](/img/structure/B2683505.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683511.png)